Arabin

Description

Arabin is a polysaccharide primarily derived from gum Arabic, a natural exudate of Acacia species. Chemically, it is described as a mixture of calcium, magnesium, and potassium salts of Arabic acid (C₆H₁₀O₅) . When isolated, this compound forms a milk-white mass that readily dissolves in water to form a mucilage, exhibiting acidic properties such as reddening blue litmus and reacting with carbonates to release CO₂ . Upon drying at 212°C, it becomes transparent, and further dehydration at 230°C modifies its composition to C₆H₁₀O₅ or 2C₆H₁₀O₅ . This compound is also a key component in plant cell walls, particularly in crop straws, where it coexists with glucan, xylan, and lignin .

Properties

IUPAC Name |

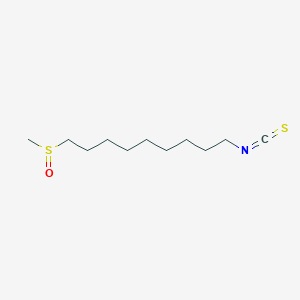

1-isothiocyanato-9-methylsulfinylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS2/c1-15(13)10-8-6-4-2-3-5-7-9-12-11-14/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFLXLMNOHHPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345837 | |

| Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75272-82-1 | |

| Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Arabin involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Arabin undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfoxide group to a sulfone group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of various products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Arabin has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate and sulfoxide groups into molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Arabin involves its ability to inhibit cancer cell viability and induce phase II enzymes . The compound interacts with molecular targets and pathways involved in oxidative stress and cellular defense mechanisms. By modulating these pathways, it exerts its anticancer and antioxidant effects.

Comparison with Similar Compounds

Structural and Functional Differences

Arabin vs. Xylan

- Composition: this compound is a pentosan composed of arabinose units, while xylan consists of xylose units. Both are hemicelluloses but differ in sugar backbone and branching patterns .

- Analytical Behavior : In gravimetric analysis, this compound shows discrepancies in phloroglucide conversion compared to xylan. Kröber’s tables (1900) align with xylan data but fail to predict this compound’s phloroglucide yields accurately, suggesting structural distinctions .

- Pretreatment Stability : Alkaline pretreatment at 40–80°C removes lignin more efficiently from crop straws than this compound or xylan. This compound retention is higher (85–90%) compared to xylan (75–80%) under mild conditions, indicating greater resistance to alkaline degradation .

This compound vs. Lignin

- Chemical Nature: this compound is a carbohydrate polymer, whereas lignin is a complex polyphenolic compound.

- Reactivity: this compound forms soluble compounds with alkali metals, lime, and magnesia , while lignin is insoluble in water and reacts with alkalis to form lignosulfonates.

- Industrial Applications: this compound is used in adhesives and food additives due to its mucilaginous properties , whereas lignin is valorized in biofuel production and material science .

Comparative Data Tables

Table 1: Composition of Untreated and Alkali-Treated Crop Straws

| Component | Untreated Rice Straw (%) | Untreated Corn Straw (%) | Alkali-Treated Rice Straw (%) | Alkali-Treated Corn Straw (%) |

|---|---|---|---|---|

| Glucan | 38.2 | 32.4 | 45.1 | 44.8 |

| Xylan | 21.3 | 20.9 | 18.7 | 19.2 |

| This compound | 3.5 | 3.2 | 3.1 | 3.0 |

| Acid-Insoluble Lignin | 18.7 | 19.1 | 12.3 | 10.5 |

Source: Alkaline pretreatment study on crop straws

Table 2: Phloroglucide Yields from this compound and Xylan

| Compound | Phloroglucide Yield (Experimental) | Phloroglucide Yield (Kröber’s Tables) |

|---|---|---|

| Xylan | 0.42 g/g | 0.43 g/g |

| This compound | 0.28 g/g | 0.35 g/g |

Source: Gravimetric furfural determination

Reactivity and Solubility

- Metal Binding : this compound forms water-soluble complexes with alkali metals, calcium, and magnesium, unlike lignin, which requires harsh conditions for solubilization .

- Thermal Degradation : this compound decomposes at 212–230°C with minimal residue (3–4% ash), while lignin leaves a higher ash content due to its aromatic structure .

Biological Activity

Arabin, a polysaccharide derived from various plant sources, has garnered attention in recent years for its diverse biological activities. This article delves into the biological properties of this compound, including its antibacterial, antioxidant, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Composition and Sources

This compound is primarily composed of arabinose, a pentose sugar that is a key component of hemicellulose in plant cell walls. It is commonly extracted from sources such as:

- Gum Arabic (from Acacia species)

- Beet Pulp

- Wheat Bran

These sources contribute to the varying biological activities observed in different studies.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogenic bacteria. A study investigating the antibacterial effects of gum Arabic extracts found substantial inhibition against:

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) for these bacteria was reported at concentrations as low as 15 mg/mL, indicating strong antibacterial potential .

2. Antioxidant Activity

The antioxidant capacity of this compound is notable. Research employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay revealed an IC50 value of 62.40 ± 0.21 mg/mL for gum Arabic extracts, demonstrating its effectiveness in neutralizing free radicals .

| Extract Source | IC50 Value (mg/mL) |

|---|---|

| Gum Arabic | 62.40 ± 0.21 |

| Beet Pulp | 75.00 ± 0.15 |

| Wheat Bran | 80.00 ± 0.10 |

3. Anti-inflammatory Activity

This compound also shows promising anti-inflammatory effects. In vitro studies have demonstrated that gum Arabic can inhibit albumin denaturation by up to 88.4% at a concentration of 75 mg/mL, suggesting its potential use in managing inflammatory conditions .

Case Study: this compound Pessary in Preterm Birth Prevention

A clinical study evaluated the effectiveness of an this compound pessary in preventing preterm birth among women with twin pregnancies. The results indicated a significant reduction in preterm birth rates among those using the pessary compared to a control group . This highlights this compound's potential therapeutic applications beyond its nutritional benefits.

Phytochemical Investigations

Phytochemical analyses reveal that this compound-rich extracts contain various bioactive compounds such as:

- Saponins

- Flavonoids

- Tannins

These compounds contribute to the overall biological activity and health benefits associated with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.